![molecular formula C11H17NO4S B15286007 (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core with an oxaziridine and sulfonylmethyl group, making it a versatile molecule for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by the introduction of the oxaziridine and sulfonylmethyl groups via nucleophilic substitution and oxidation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to scale up the process efficiently. This includes using continuous flow reactors for the Diels-Alder reaction and employing robust catalysts for the subsequent steps. The goal is to achieve high purity and yield while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The oxaziridine group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield different bicyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the sulfonylmethyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxaziridine group can yield sulfonyl oxaziridines, while reduction can produce bicyclic amines with varying degrees of saturation.
Wissenschaftliche Forschungsanwendungen
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes and proteins. The oxaziridine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-7,7-dimethyl-1-(aziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one: Similar structure but with an aziridine group instead of an oxaziridine.
(1R)-7,7-dimethyl-1-(sulfonylmethyl)bicyclo[2.2.1]heptan-2-one: Lacks the oxaziridine group, making it less reactive.
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-one: Similar but without the sulfonyl group.
Uniqueness
The presence of both the oxaziridine and sulfonylmethyl groups in (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[221]heptan-2-one makes it unique
Eigenschaften
Molekularformel |
C11H17NO4S |
|---|---|
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H17NO4S/c1-10(2)8-3-4-11(10,9(13)5-8)6-17(14,15)12-7-16-12/h8H,3-7H2,1-2H3/t8?,11-,12?/m0/s1 |
InChI-Schlüssel |
RKJOKGHHDGMFPD-HBWJCNCUSA-N |
Isomerische SMILES |
CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)N3CO3)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)
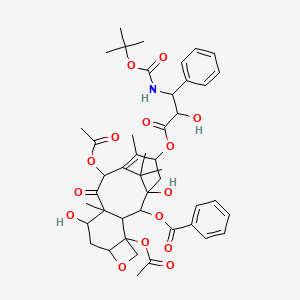
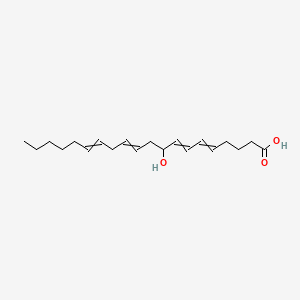
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
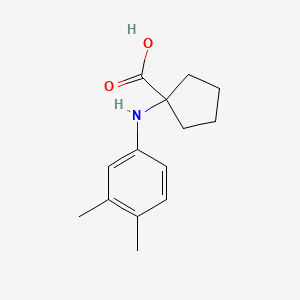
![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)
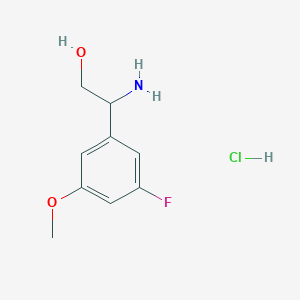
![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)
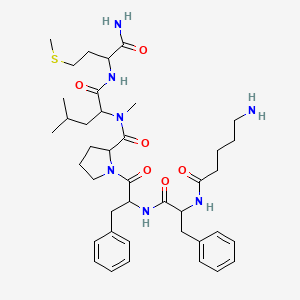
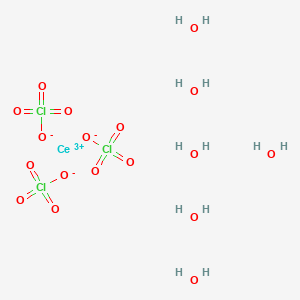
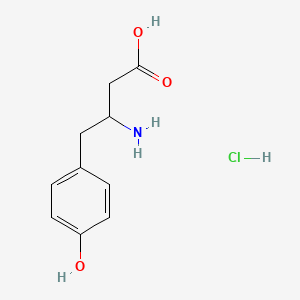
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
![2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)
